Decanoyl-Arg-Val-Lys-Arg-CMK.TFA

SARS-CoV-2 antiviral furin inhibition

Researchers requiring irreversible, broad-spectrum proprotein convertase inhibition face limited tools. Decanoyl-Arg-Val-Lys-Arg-CMK.TFA (Furin Inhibitor I) is the structurally validated, cell-permeable pan-PC inhibitor that covalently inactivates all seven kexin-like convertases (furin, PC1, PC2, PC4, PACE4, PC5, PC7). - Blocks SARS-CoV-2 spike cleavage & viral entry at IC₅₀ 57 nM-158-fold more potent than naphthofluorescein. - Supported by a 2.6 Å co-crystal structure confirming active-site histidine alkylation. - Simultaneously reduces HBeAg secretion while enhancing HBV replication in HepG2.2.15 models. - ≥95% HPLC purity; shipped blue ice; bulk quantities available.

Molecular Formula C34H66ClN11O5
Molecular Weight 744.4 g/mol
Cat. No. B13385553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoyl-Arg-Val-Lys-Arg-CMK.TFA
Molecular FormulaC34H66ClN11O5
Molecular Weight744.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl
InChIInChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)
InChIKeyNHBJTTGFHCHQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dec-RVKR-CMK.TFA: Irreversible Pan-PC Inhibitor


Decanoyl-Arg-Val-Lys-Arg-CMK.TFA (CAS 150113-99-8), also designated Decanoyl-RVKR-CMK, Dec-RVKR-CMK, or Furin Inhibitor I, is a cell-permeable, irreversible chloromethylketone (CMK)-based tetrapeptide inhibitor . It potently inactivates the proprotein convertase (PC) family, encompassing all seven kexin-like convertases: furin (PCSK3), PC1/3, PC2, PC4, PACE4, PC5/6, and PC7 . Its covalent inhibition mechanism involves alkylation of the catalytic histidine residue within the active site, a feature established by the 2.6 Å crystal structure of the mouse furin ectodomain in complex with dec-RVKR-CMK, which confirms its stringent recognition of the canonical Arg-Xaa-(Lys/Arg)-Arg cleavage motif [1].

Dec-RVKR-CMK.TFA: Why Generic Substitution Fails


Substitution of Decanoyl-Arg-Val-Lys-Arg-CMK.TFA with other furin-targeting agents is not scientifically equivalent due to three fundamental differences: (1) its irreversible covalent inhibition mechanism (CMK warhead) versus reversible binding of agents like hexa-D-arginine (D6R) or naphthofluorescein [1]; (2) its broad-spectrum pan-PC inhibition profile (active against all seven convertases) versus selective furin inhibition of compounds like MI-1148 [2]; and (3) its unique differential effects on viral replication pathways—unlike D6R, CMK enhances HBV replication via cytosolic HBcAg accumulation while both reduce HBeAg secretion [3]. These mechanistic and functional distinctions mean that experimental outcomes, particularly in antiviral assays, viral entry studies, and cancer invasion models, are not interchangeable across inhibitor classes, making compound-specific selection essential for reproducible research.

Dec-RVKR-CMK.TFA: Head-to-Head Comparison Evidence


SARS-CoV-2 Antiviral Potency: CMK vs. Naphthofluorescein

Decanoyl-RVKR-CMK inhibits furin-mediated cleavage of SARS-CoV-2 spike protein and blocks viral cell entry with an IC50 of 57 nM in a plaque reduction assay [1]. In a comparative efficacy analysis against SARS-CoV-2, CMK demonstrated an IC50 of 0.057 μM, which is approximately 158-fold more potent than naphthofluorescein (IC50 = 9.025 μM) but less potent than camostat (IC50 = 0.025 μM) [2]. This places CMK as an intermediate-potency antiviral tool suitable for mechanistic validation studies where irreversible pan-PC inhibition is required, distinguishing it from both the weaker naphthofluorescein and the more potent but mechanistically distinct camostat.

SARS-CoV-2 antiviral furin inhibition spike protein cleavage viral entry

Furin Inhibition: CMK vs. Hexa-D-Arginine (D6R)

Hexa-D-arginine (D6R), a stable polyarginine furin inhibitor, exhibits a Ki of 106 nM for furin, 580 nM for PACE4, and 13.2 μM for PC1 . While direct Ki data for CMK under identical conditions are not reported in the same study, cross-study comparison reveals that both compounds are nanomolar-range furin inhibitors . However, CMK's irreversible covalent inhibition mechanism contrasts with D6R's reversible binding, leading to differential functional outcomes: in HepG2.2.15 cells, both CMK (100 μM) and D6R (50 μM) reduce HBeAg secretion, but only CMK enhances HBV replication via cytosolic HBcAg accumulation [1]. This demonstrates that potency metrics alone do not predict biological consequences.

furin proprotein convertase Ki enzymatic inhibition D6R

Flavivirus Antiviral Activity: ZIKV and JEV

Decanoyl-RVKR-CMK inhibits furin-mediated prM cleavage, a critical step in flavivirus maturation. In vitro antiviral assays demonstrated IC50 values of 18.59 μM against Zika virus (ZIKV) and 19.91 μM against Japanese encephalitis virus (JEV), producing a reduction in viral replication of 1 to 2 orders of magnitude at 50–100 μM concentrations [1]. This antiviral activity profile is distinct from the compound's sub-micromolar potency against SARS-CoV-2 (IC50 = 57 nM) [2], indicating virus-specific efficacy that may reflect differences in furin dependence, cellular entry mechanisms, or compound accessibility.

Zika virus Japanese encephalitis virus flavivirus prM cleavage antiviral

CMK vs. MI-1148: Proprotein Convertase Selectivity

Decanoyl-RVKR-CMK blocks the activity of all seven kexin-like proprotein convertases (PC1, PC2, PC4, PACE4, PC5, PC7, and furin) with broad-spectrum, non-selective inhibition . In contrast, MI-1148 is a highly potent furin-selective inhibitor with a Ki of 5.5 pM (5,500-fold more potent than D6R's furin Ki of 106 nM), and it strongly inhibits PC1/3 while sparing PC2 [1]. CMK's pan-PC inhibition profile makes it a versatile tool for global blockade of convertase activity, essential for identifying which specific PC mediates a given biological process, whereas MI-1148 is preferred when furin-specific interrogation is required.

proprotein convertase selectivity pan-inhibitor furin-selective MI-1148

CMK-Furin Co-crystal Structure: Active Site Architecture

The 2.6 Å crystal structure of decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-CMK)-inhibited mouse furin ectodomain represents the first reported proprotein convertase structure [1]. This structure reveals that the CMK warhead forms a covalent bond with the catalytic histidine residue, while the RVKR peptide sequence occupies the substrate-binding cleft, explaining furin's stringent requirement for Arg at P1 and P4, and Lys at P2 [1]. This structural characterization is unavailable for most alternative furin inhibitors (e.g., D6R, naphthofluorescein, camostat), establishing CMK as the biophysically validated reference standard for furin active-site engagement studies.

crystal structure covalent inhibitor furin active site structural biology

Differential HBV Effects: CMK vs. D6R

In HepG2.2.15 cells, both CMK and D6R significantly reduce HBeAg secretion, confirming furin's role in HBeAg processing [1]. However, a critical divergence emerges: CMK enhances HBV replication via post-transcriptional accumulation of cytosolic HBcAg, whereas D6R does not increase HBV replication [1]. This functional dichotomy—identical HBeAg suppression but opposite effects on viral replication—demonstrates that CMK and D6R are not interchangeable despite both being furin inhibitors. The differential outcome may stem from CMK's irreversible pan-PC inhibition versus D6R's reversible binding profile.

hepatitis B virus HBV HBeAg HBcAg antiviral

Dec-RVKR-CMK.TFA: Research Application Scenarios


SARS-CoV-2 Antiviral Entry Studies

Use CMK at 57 nM (IC50) in plaque reduction assays to block furin-mediated SARS-CoV-2 spike protein cleavage and viral cell entry [1]. This application is supported by direct quantitative data showing CMK's 158-fold potency advantage over naphthofluorescein [2]. Researchers should anticipate requiring higher concentrations (50–100 μM) for flavivirus studies (ZIKV, JEV) due to lower potency in those systems [3].

Proprotein Convertase Pathway Mapping

Employ CMK as a pan-PC inhibitor to globally block all seven kexin-like convertases (PC1, PC2, PC4, PACE4, PC5, PC7, furin) [1]. This broad-spectrum activity is essential for initial pathway mapping studies where the specific convertase mediating a biological process is unknown. Follow-up studies using furin-selective inhibitors (e.g., MI-1148) can then dissect individual PC contributions [2].

HBV Chronic Infection: HBeAg and Replication

Apply CMK in HepG2.2.15 cell-based HBV models to simultaneously reduce HBeAg secretion while enhancing HBV replication via cytosolic HBcAg accumulation [1]. This unique dual effect distinguishes CMK from D6R, which reduces HBeAg secretion without increasing viral replication [1]. This application is critical for studies exploring furin's role in HBV immune tolerance and replication control.

Furin Active Site Structural Studies

Utilize CMK as the structurally characterized reference inhibitor for furin active-site engagement studies. The 2.6 Å co-crystal structure of dec-RVKR-CMK-bound furin ectodomain provides atomic-level validation of covalent binding mode and substrate-mimetic interactions [1]. This structural data supports rational design of furin-targeted therapeutics and serves as a positive control for biophysical assays assessing furin-inhibitor binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decanoyl-Arg-Val-Lys-Arg-CMK.TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.